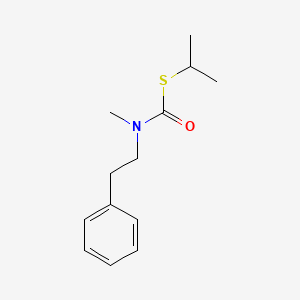
Carbamothioic acid, methyl(2-phenylethyl)-, S-(1-methylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamothioic acid, methyl(2-phenylethyl)-, S-(1-methylethyl) ester is a complex organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This particular compound features a unique structure that includes a phenylethyl group and an isopropyl ester, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamothioic acid, methyl(2-phenylethyl)-, S-(1-methylethyl) ester typically involves the esterification of carbamothioic acid with the appropriate alcohols under acidic conditions. The reaction can be catalyzed by strong acids such as sulfuric acid or hydrochloric acid . The general reaction mechanism involves the nucleophilic attack of the alcohol on the carbonyl carbon of the carbamothioic acid, followed by the elimination of water to form the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and purity. The process may also include purification steps like distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamothioic acid, methyl(2-phenylethyl)-, S-(1-methylethyl) ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding acids or other oxidized products.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The ester group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Carbamothioic acid, methyl(2-phenylethyl)-, S-(1-methylethyl) ester has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound can be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its pharmacological properties and potential therapeutic uses.
Industry: It can be utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism by which carbamothioic acid, methyl(2-phenylethyl)-, S-(1-methylethyl) ester exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A common ester with a simpler structure, used widely in industry and research.
Methyl butyrate: Another ester known for its pleasant odor and use in flavorings.
Properties
CAS No. |
92886-96-9 |
|---|---|
Molecular Formula |
C13H19NOS |
Molecular Weight |
237.36 g/mol |
IUPAC Name |
S-propan-2-yl N-methyl-N-(2-phenylethyl)carbamothioate |
InChI |
InChI=1S/C13H19NOS/c1-11(2)16-13(15)14(3)10-9-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3 |
InChI Key |
MWKPWRPPDVCBJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC(=O)N(C)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















